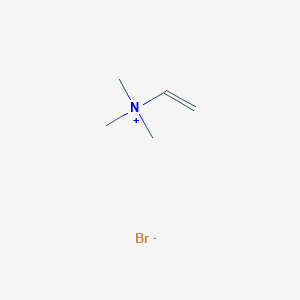
Niobium(5+) ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium(5+) ethanolate: is a metalorganic compound with the chemical formula C₁₀H₂₅NbO₅ niobium(V) ethoxide . This compound is a colorless liquid that is soluble in some organic solvents but reacts readily with water . It is primarily used in the sol-gel processing of materials containing niobium oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium(5+) ethanolate is typically synthesized through a salt metathesis reaction involving niobium pentachloride and sodium ethoxide. The reaction can be represented as follows :
10NaOEt+Nb2Cl10→Nb2(OC2H5)10+10NaCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in specialized reactors that allow for precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Niobium(5+) ethanolate undergoes several types of chemical reactions, including hydrolysis, thermal decomposition, and sol-gel processing .
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form niobium oxide and ethanol.
Thermal Decomposition: Upon heating, this compound decomposes to form niobium oxide and releases ethanol and ethane.
Major Products:
- Hydrolysis:
Nb2(OC2H5)10+5H2O→Nb2O5+10HOEt
- Thermal Decomposition:
Nb2(OC2H5)10→Nb2O5+5O(C2H5)2
Scientific Research Applications
Niobium(5+) ethanolate has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics .
- Chemistry: It is used as a precursor in the synthesis of niobium-containing compounds and materials.
- Materials Science: this compound is employed in the sol-gel process to produce niobium oxide films and gels, which are used in various applications, including coatings and sensors .
- Electronics: The compound is used in the production of electronic-grade materials, such as thin films and nanomaterials, which are essential for advanced electronic devices .
Mechanism of Action
The primary mechanism of action of niobium(5+) ethanolate involves its hydrolysis and subsequent formation of niobium oxide. The hydrolysis reaction is facilitated by the presence of water, leading to the formation of niobium oxide films and gels . The molecular targets and pathways involved in this process are primarily related to the sol-gel chemistry of niobium compounds .
Comparison with Similar Compounds
- Tantalum(V) ethoxide: Similar to niobium(5+) ethanolate, tantalum(V) ethoxide is used in the sol-gel processing of tantalum oxide materials .
- Titanium(IV) isopropoxide: This compound is used in the sol-gel synthesis of titanium dioxide films and coatings .
Uniqueness: this compound is unique due to its specific reactivity and applications in producing niobium oxide materials. Its ability to form high-quality niobium oxide films and gels makes it particularly valuable in advanced materials science and electronic applications .
Properties
CAS No. |
3236-82-6 |
|---|---|
Molecular Formula |
C10H30NbO5 |
Molecular Weight |
323.25 g/mol |
IUPAC Name |
ethanol;niobium |
InChI |
InChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
PNCDAXYMWHXGON-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[Nb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)







![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)
![14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene](/img/structure/B1581677.png)




